
1-(4-Fluorophenyl)-2-(oxiran-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-2-(oxiran-2-yl)ethan-1-ol is an organic compound characterized by the presence of a fluorophenyl group and an oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-2-(oxiran-2-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the epoxidation of 1-(4-fluorophenyl)-2-propen-1-ol using a peracid, such as m-chloroperbenzoic acid, under controlled conditions. The reaction typically proceeds at room temperature, yielding the desired oxirane ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient and scalable production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Fluorophenyl)-2-(oxiran-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols using reagents such as osmium tetroxide.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-2-(oxiran-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-fluorophenyl)-2-(oxiran-2-yl)ethan-1-ol involves its interaction with biological molecules through its reactive oxirane ring. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and DNA, potentially altering their function and activity. The fluorophenyl group may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 1-(4-Chlorophenyl)-2-(oxiran-2-yl)ethan-1-ol
- 1-(4-Bromophenyl)-2-(oxiran-2-yl)ethan-1-ol
- 1-(4-Methylphenyl)-2-(oxiran-2-yl)ethan-1-ol
Comparison: 1-(4-Fluorophenyl)-2-(oxiran-2-yl)ethan-1-ol is unique due to the presence of the fluorine atom, which can influence its reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, potentially leading to improved pharmacokinetic properties compared to their chloro, bromo, and methyl analogs.
Propriétés
Formule moléculaire |
C10H11FO2 |
|---|---|
Poids moléculaire |
182.19 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-2-(oxiran-2-yl)ethanol |
InChI |
InChI=1S/C10H11FO2/c11-8-3-1-7(2-4-8)10(12)5-9-6-13-9/h1-4,9-10,12H,5-6H2 |
Clé InChI |
NSKSPTVGFVLWLS-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CC(C2=CC=C(C=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-5h-pyrrolo[2,3-b]pyrazine](/img/structure/B15329159.png)

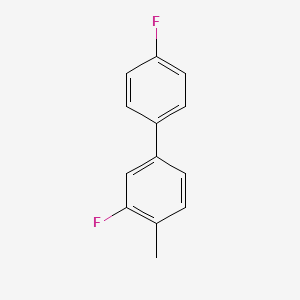
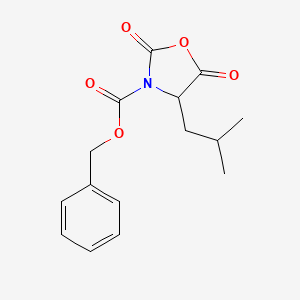

![4-Bromo-7-iodoisothiazolo[4,5-c]pyridin-3-amine](/img/structure/B15329188.png)
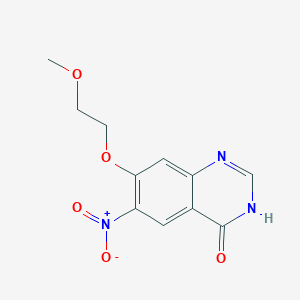
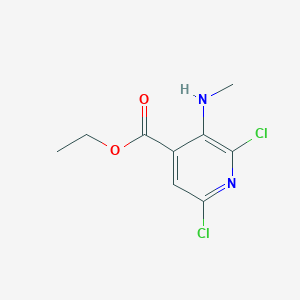
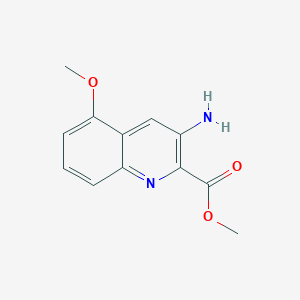

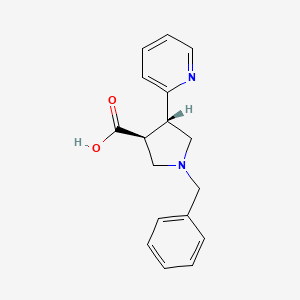
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B15329225.png)
![4-Chloro-2-(trifluoromethyl)benzo[g]quinazoline](/img/structure/B15329239.png)
